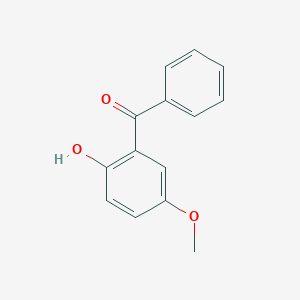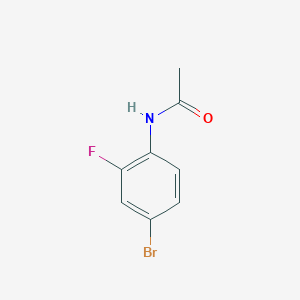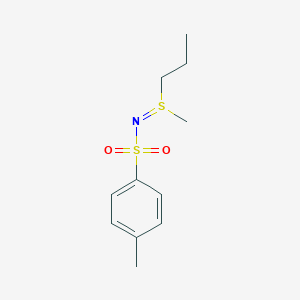
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is an organosulfur compound with the molecular formula C₁₁H₁₇NO₂S₂ and a molecular weight of 259.39 g/mol . This compound is characterized by the presence of a sulfilimine group, which is a sulfur-nitrogen bond. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed using various oxidizing agents . The reaction conditions often include the use of a copper catalyst and an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfilimine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfilimine group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted sulfilimines .
Wissenschaftliche Forschungsanwendungen
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves its interaction with molecular targets through the sulfilimine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine can be compared with other sulfilimine compounds, such as:
- S-Methyl-S-ethyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-butyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-isopropyl-N-p-tolylsulfonyl-sulfilimine
These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
53799-66-9 |
|---|---|
Molekularformel |
C11H17NO2S2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Isomerische SMILES |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
Kanonische SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
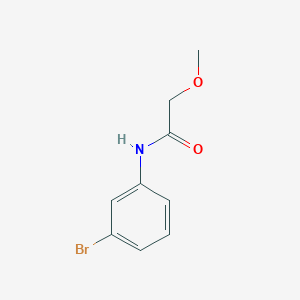
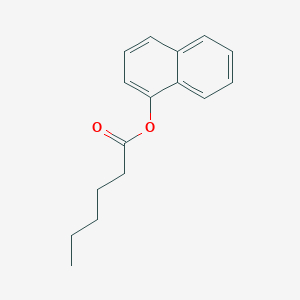
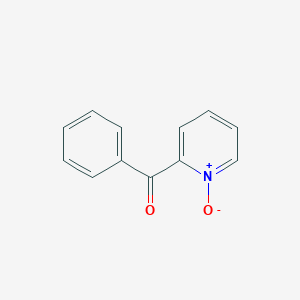
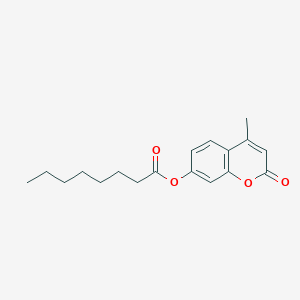
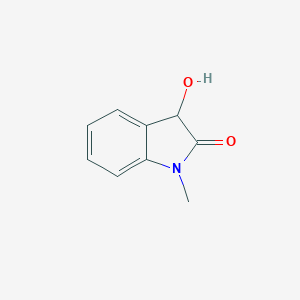
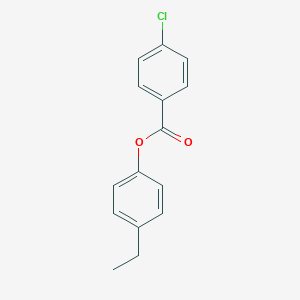
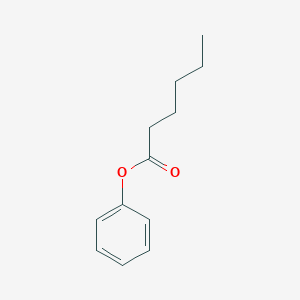
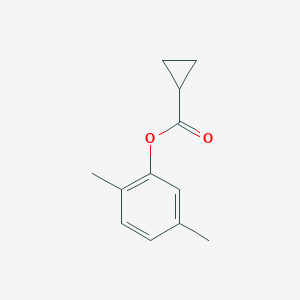
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
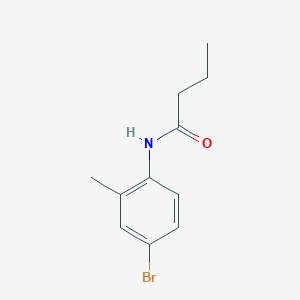
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
